molecular formula C10H11FN2O4 B1683120 Tezacitabine CAS No. 130306-02-4

Tezacitabine

Cat. No. B1683120
M. Wt: 257.22 g/mol
InChI Key: CXVQYURZKMJITE-JZUREZDFSA-N
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Description

Tezacitabine is a synthetic purine nucleoside analogue with potential antineoplastic activity . It is a ribonucleotide reductase inhibitor and is used in synthetic DNA .


Molecular Structure Analysis

Tezacitabine has the molecular formula C10H12FN3O4 . The IUPAC name is 4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . The molecular weight is 257.22 g/mol .


Chemical Reactions Analysis

Tezacitabine is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites . The diphosphate metabolite binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis . The triphosphate metabolite acts as a substrate for DNA polymerase, further compromising DNA replication .


Physical And Chemical Properties Analysis

Tezacitabine has a molecular weight of 257.22 g/mol . Its molecular formula is C10H12FN3O4 . The IUPAC name is 4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .

Scientific Research Applications

Phase I Dose‐Escalation Study

A Phase I dose-escalation study investigated Tezacitabine's combination with 5‐fluorouracil (5‐FU) in treating patients with advanced solid tumors. This study highlighted Tezacitabine's antiproliferative and antitumor activity, demonstrating its potential in clinical settings (Bendell et al., 2005).

DNA-Directed Effects and Tumor Xenografts

Tezacitabine was found to enhance the DNA-directed effects of fluoropyrimidines in human colon cancer cells and tumor xenografts. It acts by inhibiting ribonucleotide reductase and terminating DNA chains, suggesting its application in potentiating the cytotoxicity of fluoropyrimidines such as 5-FU and capecitabine (Taverna et al., 2007).

Clinical Trials and Antimetabolite Properties

Tezacitabine, an antimetabolite deoxycytidine analog, has undergone Phase II trials for colorectal and hematological cancer, showing promise as a treatment for solid tumors. Its development reflects the search for effective cancer therapies (Seley, 2000).

Mechanism of Action and Cell Cycle Influence

The mechanism of action of Tezacitabine includes blocking tumor cells in G1 and S phases of the cell cycle and inducing apoptotic cell death. This provides insight into how Tezacitabine can be integrated into cancer treatment strategies to enhance efficacy and overcome resistance (Skierski et al., 2005).

Cytotoxic Effects Comparison

A study comparing the cytotoxic effects of Tezacitabine and cladribine on HL-60 cell lines highlighted Tezacitabine's potential for increased toxicity over time, suggesting its clinical efficacy could benefit from extended exposure times (Stachnik et al., 2005).

Safety And Hazards

The risk or severity of methemoglobinemia can be increased when Tezacitabine is combined with certain substances such as Benzocaine, Benzyl alcohol, and Bupivacaine .

properties

IUPAC Name

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXZLZWLOBBLO-ASKVSEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156446
Record name Tezacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
Record name Tezacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tezacitabine

CAS RN

130306-02-4, 171176-43-5
Record name Tezacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130306-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tezacitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tezacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tezacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEZACITABINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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